

Essential Safety and Operational Guide for Handling ODM-203

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Compound of Interest

Compound Name: ODM-203

Cat. No.: B8093364

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For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of **ODM-203**, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your research.

Physicochemical Properties

A summary of the key physicochemical properties of **ODM-203** is provided below for easy reference.

Property	Value
Molecular Formula	C ₂₆ H ₂₁ F ₂ N ₅ O ₂ S
Molecular Weight	505.54 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage (Powder)	-20°C for up to 3 years; 4°C for up to 2 years
Shipping	Room temperature

Personal Protective Equipment (PPE)

As a potent small molecule inhibitor, appropriate personal protective equipment must be worn at all times when handling **ODM-203**. The following PPE is mandatory:

- **Gloves:** Chemical-resistant gloves (e.g., nitrile) are required. Due to the potential for dermal absorption, double gloving is recommended, especially when handling the pure compound or concentrated solutions.
- **Eye Protection:** Safety glasses with side shields or safety goggles must be worn to protect against accidental splashes.
- **Lab Coat:** A fully buttoned lab coat must be worn to protect skin and personal clothing.
- **Respiratory Protection:** For operations that may generate dust or aerosols of the compound, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a chemical fume hood.

Operational Plans: Handling and Storage

Receiving and Inspection: Upon receiving a shipment of **ODM-203**, immediately inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

Storage: Store **ODM-203** in its original, tightly sealed container in a cool, dry, and well-ventilated area.^[1] As a powder, it should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Solutions of **ODM-203** in solvents like DMSO should be stored at -80°C.

Preparation of Solutions: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure. Use appropriate laboratory equipment and techniques to avoid the generation of dust. For in vitro studies, **ODM-203** can be dissolved in DMSO. For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

Disposal Plan

Waste Categorization: All materials contaminated with **ODM-203**, including pipette tips, tubes, gloves, and excess solutions, should be considered hazardous chemical waste.

Disposal Procedure:

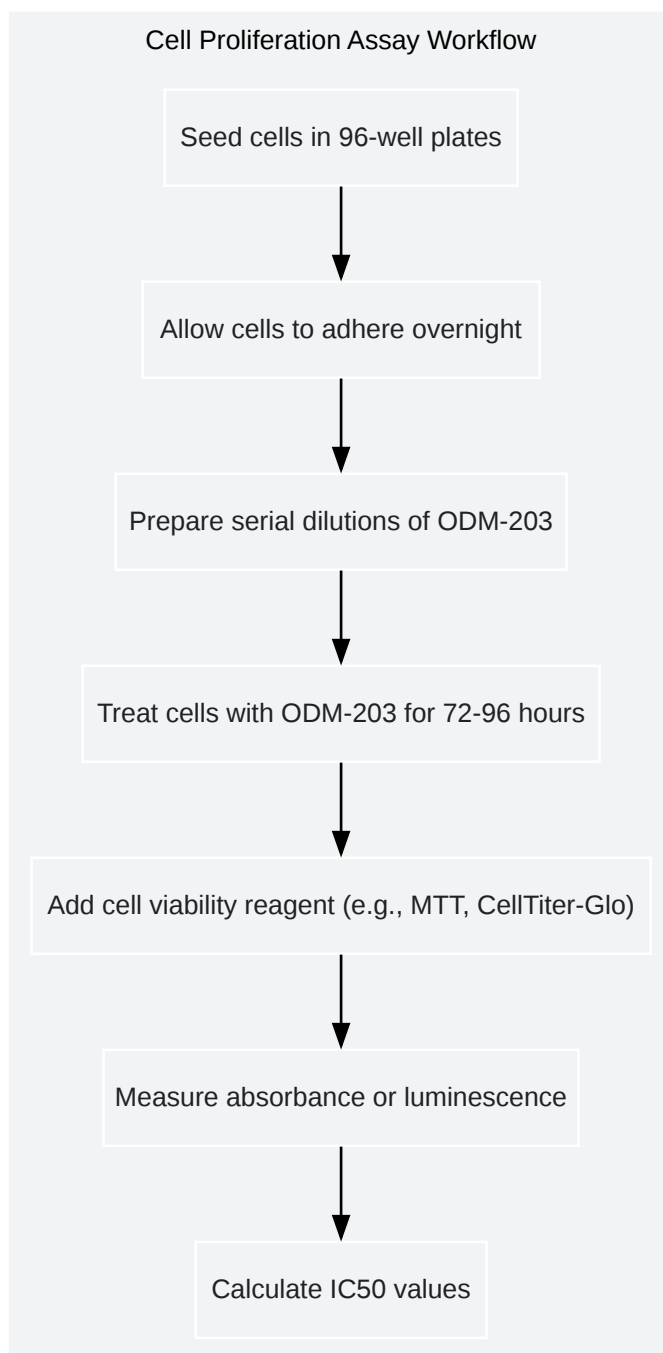
- Collect all solid and liquid waste containing **ODM-203** in clearly labeled, sealed, and leak-proof containers.
- Do not mix **ODM-203** waste with other chemical waste streams unless compatibility has been confirmed.
- Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative activity of **ODM-203** on cancer cell lines.

Workflow Diagram:



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Caption: Workflow for determining the IC₅₀ of **ODM-203** in cancer cell lines.

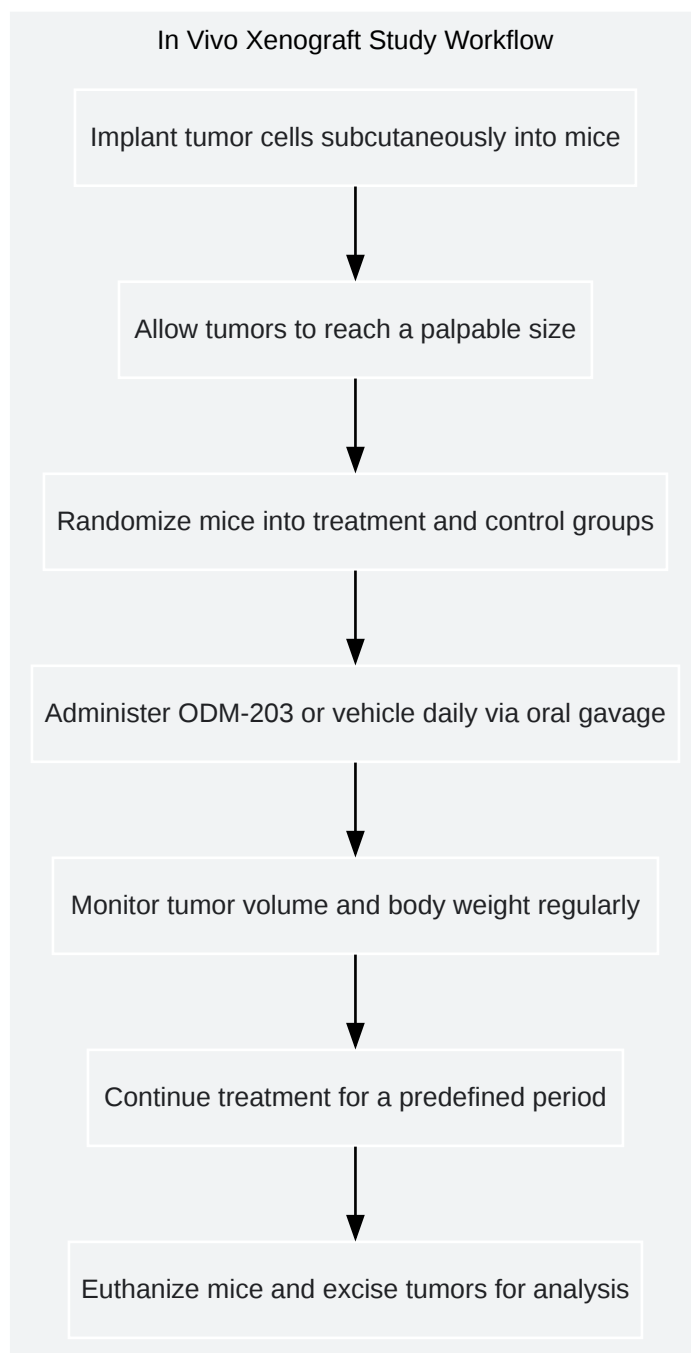
Methodology:

- **Cell Seeding:** Plate cells in a 96-well microplate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Preparation:** Prepare a stock solution of **ODM-203** in DMSO. Perform serial dilutions to achieve the desired final concentrations.
- **Treatment:** Add the diluted **ODM-203** or vehicle control (DMSO) to the appropriate wells.
- **Incubation:** Incubate the plates for 72 to 96 hours.
- **Viability Assessment:** Add a cell viability reagent (e.g., MTT, resazurin, or a luminescent-based assay like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance or luminescence using a plate reader.
- **Analysis:** Plot the cell viability against the log of the **ODM-203** concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **ODM-203** in a mouse xenograft model.

Workflow Diagram:



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Caption: Workflow for an in vivo xenograft study of **ODM-203**.

Methodology:

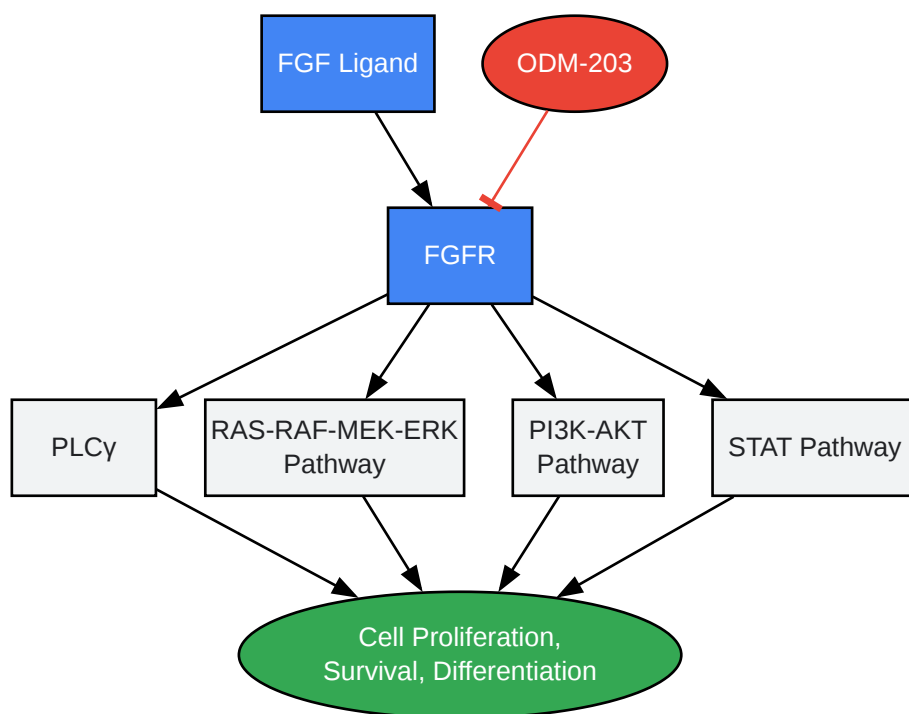
- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
- Tumor Growth: Allow the tumors to grow to a mean volume of approximately 100-200 mm³.
- Group Randomization: Randomly assign mice to treatment and vehicle control groups.
- Drug Administration: Prepare the dosing solution of **ODM-203**. Administer the compound or vehicle control to the mice daily via oral gavage.[\[2\]](#)
- Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight and general health of the animals.
- Study Termination: At the end of the study, euthanize the mice according to institutional guidelines.
- Tissue Collection: Excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.

Signaling Pathway Inhibition

ODM-203 is a potent inhibitor of both the FGFR and VEGFR signaling pathways.

Understanding these pathways is crucial for interpreting experimental results.

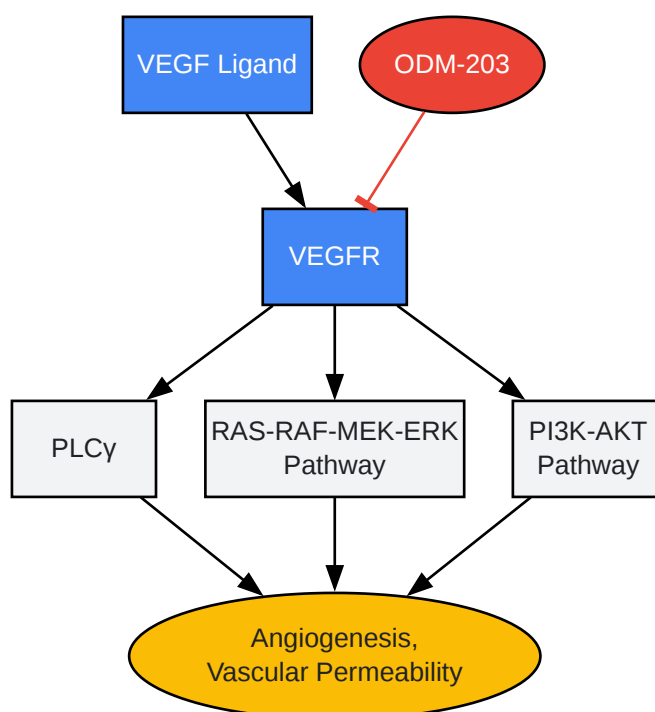
FGFR Signaling Pathway



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Caption: **ODM-203** inhibits the FGFR signaling cascade.

VEGFR Signaling Pathway



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Caption: **ODM-203** blocks the VEGFR signaling pathway.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Essential Safety and Operational Guide for Handling ODM-203]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093364#personal-protective-equipment-for-handling-odm-203]

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